REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].[K+].[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]([CH3:16])=[C:13]([NH2:15])[CH:14]=1)=[O:9].C(OC(=O)C)(=O)C.[N:24](OCCC(C)C)=O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]2[CH:16]=[N:24][N:15]([C:1](=[O:4])[CH3:2])[C:13]=2[CH:14]=1)=[O:9] |f:0.1|
|
Name
|
potassium acetate
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1)N)C
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
9.73 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
93 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is warmed
|
Type
|
TEMPERATURE
|
Details
|
is heated in an oil bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to a black solid which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with heptane-25% ethyl acetate, heptane-35% ethyl acetate, heptane-40% ethyl acetate, heptane-50% ethyl acetate, heptane-60% ethyl acetate
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=2N(N=CC2S1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.74 g | |
YIELD: PERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |